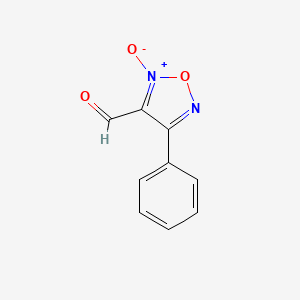

1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide

Vue d'ensemble

Description

Le 3-formyl-4-phényl-1,2,5-oxadiazole 2-oxyde est un composé hétérocyclique appartenant à la famille des oxadiazoles. Ce composé se caractérise par un cycle à cinq chaînons contenant deux atomes d'azote, un atome d'oxygène et deux atomes de carbone. La présence d'un groupe formyle en position 3 et d'un groupe phényle en position 4 en fait un dérivé unique du système 1,2,5-oxadiazole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-formyl-4-phényl-1,2,5-oxadiazole 2-oxyde implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du cycle oxadiazole : L'étape initiale implique la cyclisation d'un précurseur approprié, tel qu'un hydrazide, avec un aldéhyde approprié en conditions acides pour former le cycle oxadiazole.

Introduction du groupe formyle : Le groupe formyle peut être introduit par une réaction de Vilsmeier-Haack, où le dérivé oxadiazole est traité avec un agent formylant comme le DMF et le POCl3.

Substitution phényle : Le groupe phényle peut être introduit par une réaction de substitution aromatique nucléophile, où le dérivé oxadiazole est mis en réaction avec un halogénure de phényle en présence d'une base.

Méthodes de production industrielle

L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-formyl-4-phényl-1,2,5-oxadiazole 2-oxyde subit diverses réactions chimiques, notamment:

Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe formyle peut être réduit en alcool à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe phényle peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Nitration à l'aide d'un mélange d'acide nitrique et d'acide sulfurique ; halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.

Principaux produits formés

Oxydation : 3-carboxy-4-phényl-1,2,5-oxadiazole 2-oxyde.

Réduction : 3-hydroxyméthyl-4-phényl-1,2,5-oxadiazole 2-oxyde.

Substitution : Divers dérivés substitués, tels que le 3-formyl-4-nitrophényl-1,2,5-oxadiazole 2-oxyde.

Applications de la recherche scientifique

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé a montré un potentiel en tant qu'agent cytotoxique en conditions hypoxiques, ce qui en fait un candidat pour la recherche sur le cancer.

Médecine : Ses dérivés sont étudiés pour leurs propriétés antimicrobiennes et anti-inflammatoires.

Industrie : La stabilité et la réactivité du composé le rendent utile dans le développement de matériaux énergétiques et d'explosifs.

Mécanisme d'action

Le mécanisme d'action du 3-formyl-4-phényl-1,2,5-oxadiazole 2-oxyde implique son interaction avec des composants cellulaires. Le groupe formyle peut former des liaisons covalentes avec des sites nucléophiles dans les protéines et l'ADN, entraînant des effets cytotoxiques. La capacité du composé à générer des espèces réactives de l'oxygène (ROS) en conditions hypoxiques contribue à sa cytotoxicité. Les cibles moléculaires comprennent les enzymes impliquées dans la respiration cellulaire et la réplication de l'ADN .

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a cytotoxic agent in hypoxic conditions, making it a candidate for cancer research.

Medicine: Its derivatives are being investigated for their antimicrobial and anti-inflammatory properties.

Industry: The compound’s stability and reactivity make it useful in the development of high-energy materials and explosives.

Mécanisme D'action

The mechanism of action of 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) under hypoxic conditions contributes to its cytotoxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2,4-Oxadiazole : Un autre régioisomère ayant des propriétés électroniques et une réactivité différentes.

1,3,4-Oxadiazole : Connu pour ses applications en chimie médicinale et en science des matériaux.

1,2,3-Oxadiazole : Moins courant, mais toujours intéressant pour ses propriétés chimiques uniques.

Unicité

Le 3-formyl-4-phényl-1,2,5-oxadiazole 2-oxyde se distingue par son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques uniques. Cela le rend particulièrement utile dans les applications nécessitant une réactivité sélective et une stabilité dans diverses conditions .

Propriétés

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNADPGXJASGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438521 | |

| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135733-34-5 | |

| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)

![4-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047151.png)

![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)